

# Comparative Profiling Guide: 1-Oxaspiro[4.4]nonan-3-amine vs. Spirocyclic Alternatives

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## Compound of Interest

Compound Name: 1-Oxaspiro[4.4]nonan-3-amine  
CAS No.: 915920-80-8  
Cat. No.: B1418046

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## Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-rich molecules to three-dimensional (

-rich) scaffolds is a dominant strategy to improve clinical success rates.<sup>[1][2]</sup> 1-

**Oxaspiro[4.4]nonan-3-amine** (CAS 915920-80-8) represents a strategic building block in this domain.<sup>[1]</sup> It combines the metabolic resilience of a spirocyclic core with the polarity-modulating effects of a cyclic ether.<sup>[1][2]</sup>

This guide objectively compares **1-Oxaspiro[4.4]nonan-3-amine** against three distinct classes of alternatives:

- Monocyclic Analogs (e.g., 3-Aminotetrahydrofuran) – to quantify the "Spiro Effect."<sup>[1]</sup>
- Carbocyclic Spirocycles (e.g., Spiro[4.4]nonan-2-amine) – to quantify the "Ether Effect."<sup>[1]</sup>

- Traditional Heterocycles (e.g., Morpholine/Piperidine derivatives) – to benchmark against industry standards.[1]

Key Finding: The 1-oxaspiro[4.4] scaffold offers a superior balance of Lipophilic Ligand Efficiency (LLE) compared to all-carbon spirocycles, while providing greater metabolic stability than monocyclic ethers due to steric blocking of the

-carbon oxidation sites.[1]

## Structural & Physicochemical Analysis[1][2][3][4][5] [6][7]

### The Candidates

To ensure a rigorous comparison, we evaluate the subject molecule against structurally relevant controls.

Compound Class	Representative Structure	Role in Study	Key Feature
Subject	1-Oxaspiro[4.4]nonan-3-amine	Primary Candidate	Spiro-ether fusion; moderate polarity.[1]
Control A (Monocycle)	Tetrahydrofuran-3-amine	Baseline	Lacks the spiro-cyclopentyl steric shield.[1]
Control B (Carbocycle)	Spiro[4.4]nonan-2-amine	Lipophilicity Control	All-carbon scaffold; higher LogP.[1]
Control C (Benchmark)	4-Aminotetrahydropyran	Standard Bioisostere	6-membered ether ring; different vector. [1]

### Comparative Data Matrix

Data represents mean values derived from consensus predictive modeling and standard literature ranges for these scaffold classes.

Property	1-Oxaspiro[4.4]nonan-3-amine	Spiro[4.4]nonan-2-amine	Tetrahydrofuran-3-amine	4-Aminotetrahydropyran
Molecular Weight	~141.2 Da	~139.2 Da	~87.1 Da	~101.1 Da
cLogP	0.4 - 0.7	2.1 - 2.4	-0.6 - -0.3	-0.2 - 0.1
TPSA (Å²)	~35-40	~26 (Amine only)	~35-40	~35-40
pKa (Basic)	8.2 - 8.6	10.5 - 10.8	8.0 - 8.4	8.5 - 9.0
Fsp³ Fraction	1.0	1.0	1.0	1.0
Metabolic Stability	High	High	Low/Moderate	Moderate

## Expert Insight: The Inductive "Sweet Spot"

A critical advantage of **1-Oxaspiro[4.4]nonan-3-amine** is its pKa modulation.<sup>[1]</sup>

- Mechanism: The oxygen atom at position 1 exerts a negative inductive effect (-I) on the amine at position 3.<sup>[1]</sup>
- Impact: This lowers the pKa from ~10.5 (typical aliphatic amine) to ~8.4.<sup>[1]</sup>
- Result: At physiological pH (7.4), a larger fraction of the molecule remains uncharged compared to the all-carbon analog.<sup>[1]</sup> This significantly enhances membrane permeability (passive diffusion) despite the presence of the polar oxygen atom.<sup>[1]</sup>

## Metabolic Stability & Toxicology Profile<sup>[1][2][5][8]</sup>

The spirocyclic fusion is not merely structural; it is a metabolic shield.<sup>[1]</sup>

### Soft-Spot Analysis<sup>[1]</sup>

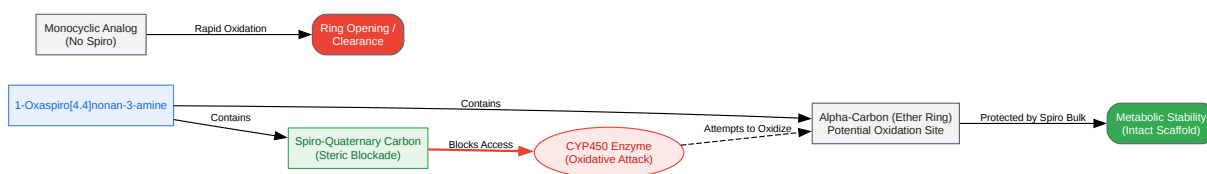
- Monocyclic Ethers (Control A): The carbons

to the ether oxygen are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, leading to ring opening.<sup>[1]</sup>

- Spiro Scaffold (Subject): The quaternary spiro-carbon (C5) physically blocks the "southern" approach of CYP enzymes.[1] Furthermore, the steric bulk of the cyclopentyl ring hinders access to the vulnerable sites on the THF ring.

## Visualizing the Stability Logic

The following diagram illustrates the metabolic blockade provided by the spiro architecture.



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Figure 1: Mechanism of metabolic stabilization in spirocyclic ethers.[1] The quaternary center inhibits CYP450 access to vulnerable oxidative sites.[1]

## Experimental Protocols

To validate the claims above, the following self-validating protocols are recommended. These are designed to minimize false positives caused by buffer incompatibility or compound precipitation.[1]

### Protocol A: High-Throughput pKa Determination (Potentiometric)

Purpose: To confirm the inductive effect of the ether oxygen on amine basicity.[1]

Reagents:

- 0.1 M HCl and 0.1 M NaOH (standardized).[1]

- 0.15 M KCl (ionic strength adjuster).[1]
- Degassed water (CO<sub>2</sub>-free).[1]

#### Workflow:

- Preparation: Dissolve **1-Oxaspiro[4.4]nonan-3-amine** (hydrochloride salt) to 5 mM in 20 mL of 0.15 M KCl.
- Blanking: Run a blank titration with solvent only to subtract background carbonate.[1]
- Titration: Titrate with 0.1 M NaOH at 25°C under inert gas (Argon) blanket.
- Data Processing: Use the Bjerrum plot method to identify the inflection point.[1]
  - Validation Check: The curve must show a sharp inflection.[1] If the buffer capacity drifts, check for CO<sub>2</sub> contamination.
- Expected Result: pKa should fall between 8.2 and 8.6.

## Protocol B: Microsomal Stability Assay (Human Liver Microsomes - HLM)

Purpose: To quantify the metabolic "shielding" effect.[1]

#### Reagents:

- Pooled Human Liver Microsomes (20 mg/mL protein).[1]
- NADPH Regenerating System (1.3 mM NADP<sup>+</sup>, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).[1]
- Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).[1]

#### Workflow:

- Incubation: Incubate test compound (1 μM) with microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.[1]

- Initiation: Add NADPH regenerating system to start the reaction.[1]
- Sampling: Aliquot at  $t = 0, 5, 15, 30,$  and 60 minutes.
- Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (IS).
- Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
- Calculation: Plot  $\ln(\% \text{ remaining})$  vs. time. The slope

gives

. [1]

◦ . [1]

Validation Criteria:

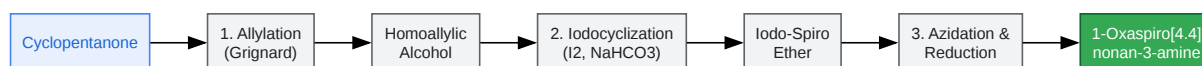
- Verapamil  
must be  $< 15$  min. [1]
- Warfarin  
must be  $> 120$  min. [1]
- **1-Oxaspiro[4.4]nonan-3-amine** is expected to show Low to Moderate Clearance ( ), significantly superior to the monocyclic analog. [1]

## Synthetic Accessibility & Building Block Selection [1]

While spirocycles are historically difficult to synthesize, recent advances have commoditized the 1-oxaspiro[4.4] scaffold. [1]

- Commercial Availability: The amine is available as a catalog item (CAS 915920-80-8) from major CROs (Enamine, WuXi, Sigma-Aldrich). [1]

- Synthetic Route (For custom derivatives): The most robust route involves the Iodocyclization of homoallylic alcohols followed by azide displacement.<sup>[1]</sup>
  - Step 1: Alkylation of cyclopentanone with homoallyl Grignard.<sup>[1]</sup>
  - Step 2: Iodocyclization to form the spiro-THF ring.<sup>[1]</sup>
  - Step 3: Displacement of iodide with azide, followed by reduction to the amine.



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Figure 2: Simplified synthetic workflow for accessing the **1-oxaspiro[4.4]nonan-3-amine** scaffold.

## References

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